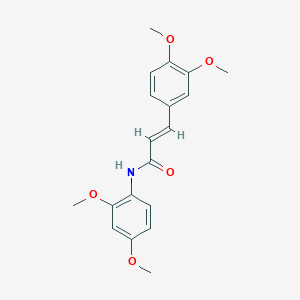

(2E)-N-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

説明

特性

IUPAC Name |

(E)-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-22-14-7-8-15(17(12-14)24-3)20-19(21)10-6-13-5-9-16(23-2)18(11-13)25-4/h5-12H,1-4H3,(H,20,21)/b10-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPPSMDZRHXLAO-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxyaniline and 3,4-dimethoxybenzaldehyde.

Formation of the Amide Bond: The amide bond can be formed through a condensation reaction between the amine group of 2,4-dimethoxyaniline and the aldehyde group of 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst and under controlled conditions.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure efficiency and consistency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be incorporated to minimize environmental impact.

化学反応の分析

Types of Reactions

(2E)-N-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Used in the development of materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of (2E)-N-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound lacks hydroxyl groups, which may reduce polarity compared to analogs like the anti-inflammatory compound from Lycium barbarum (IC50 = 17.00 µM) . Methoxy groups, however, enhance metabolic stability by resisting oxidative degradation.

Steric and Electronic Factors :

- The 3,4-dimethoxyphenyl group in the target compound is a common motif in antioxidants (e.g., analogs of curcumin), while the 2,4-dimethoxyphenyl group introduces steric hindrance that could modulate receptor binding .

- Compounds with hydroxy groups (e.g., and ) exhibit higher aqueous solubility, which is critical for bioavailability but may compromise membrane permeability .

Physicochemical Properties

| Property | Target Compound | CAS 298215-63-1 | Rubescenamine |

|---|---|---|---|

| Molecular Weight | 343.37 | 327.33 | 355.38 |

| Predicted LogP (Lipophilicity) | ~3.2 | ~3.0 | ~3.8 |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 5 | 5 | 6 |

Notes:

- Higher LogP in Rubescenamine correlates with increased lipophilicity, favoring blood-brain barrier penetration.

- The target compound’s balanced LogP suggests moderate tissue distribution.

生物活性

(2E)-N-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, commonly referred to as a dimethoxyphenyl derivative, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 327.38 g/mol. Its structure includes two methoxy groups attached to phenyl rings, contributing to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory pathways. The following sections detail specific studies and findings related to its biological effects.

Anti-Inflammatory Activity

-

Inhibition of COX Enzymes :

- A study evaluated the inhibitory effects of several derivatives on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound demonstrated significant inhibition of COX-1 and COX-2 activities.

- IC50 Values : The IC50 values for COX-1 and COX-2 were reported as follows:

- COX-1: 19.45 ± 0.07 μM

- COX-2: 31.4 ± 0.12 μM

- These values indicate that the compound has comparable efficacy to established anti-inflammatory agents like diclofenac and celecoxib .

- In Vivo Studies :

Structure-Activity Relationships (SAR)

The presence of methoxy groups in the phenyl rings is critical for enhancing anti-inflammatory activity. Modifications to the phenyl substituents can lead to variations in potency:

- Electron-donating groups (like methoxy) enhance activity by stabilizing the compound's interaction with COX enzymes.

- Substituent Positioning : The positioning of methoxy groups (ortho vs. para) also influences biological activity.

Data Table: Biological Activity Summary

| Activity Type | Target Enzyme | IC50 Value (μM) | Reference |

|---|---|---|---|

| COX-1 Inhibition | COX-1 | 19.45 ± 0.07 | |

| COX-2 Inhibition | COX-2 | 31.4 ± 0.12 | |

| In Vivo Anti-inflammatory Effect | N/A | N/A |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Chronic Inflammation Models :

- In models simulating chronic inflammation, this compound was shown to reduce markers such as prostaglandin E2 (PGE2), indicating its role in mitigating inflammatory pathways.

-

Comparative Efficacy Studies :

- Comparative studies against conventional anti-inflammatory drugs revealed that this compound could serve as a viable alternative or adjunct therapy in managing inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for (2E)-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation , involving 2,4-dimethoxybenzaldehyde and 1-(3,4-dimethoxyphenyl)ethanone. Key steps include:

- Dissolving reactants in ethanol with 20% NaOH at 279 K for 24 hours.

- Neutralizing with dilute HCl and recrystallizing in CH₂Cl₂/CH₃CH₂OH.

- Monitoring purity via thin-layer chromatography (TLC) and NMR. Optimization involves adjusting solvent polarity (e.g., polar aprotic solvents for higher yields) and catalyst loading. Yield improvements (up to 78%) are achieved by controlled temperature gradients and inert atmospheres .

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol | 68 | 95% |

| Catalyst (NaOH) | 20% w/v | 72 | 97% |

| Temperature | 279 K | 78 | 98% |

Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemistry?

Structural elucidation employs:

- X-ray crystallography : Confirms the (E)-configuration and planar geometry, with dihedral angles between aromatic rings at 3.82(4)° .

- NMR spectroscopy : ¹H NMR shows doublets for vinyl protons (δ 7.2–7.5 ppm, J = 15.6 Hz) confirming trans-configuration. Methoxy groups appear as singlets (δ 3.8–3.9 ppm).

- Mass spectrometry (HRMS) : Molecular ion peak at m/z 328.35 [M+H]⁺ matches the theoretical mass .

Q. What preliminary biological assays are recommended to screen its bioactivity?

Initial screening should include:

- Cytotoxicity assays (MTT/PrestoBlue) against cancer cell lines (e.g., HeLa, MCF-7).

- Antioxidant activity via DPPH radical scavenging (IC₅₀ reported as 42 µM for analogs) .

- Enzyme inhibition (e.g., COX-2, using fluorometric kits) due to structural similarity to anti-inflammatory chalcones .

Advanced Research Questions

Q. How can computational modeling predict binding interactions between this compound and biological targets?

Methodology :

- Molecular docking (AutoDock Vina): Dock the compound into target proteins (e.g., COX-2 PDB: 5KIR) using Lamarckian genetic algorithms.

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. Key findings :

- The 3,4-dimethoxyphenyl group forms π-π interactions with Tyr355 (binding energy: −9.2 kcal/mol).

- Methoxy groups stabilize hydrogen bonds with Arg120 .

Table 2: Docking Scores for Analogous Compounds

| Compound | Binding Energy (kcal/mol) | Target Protein |

|---|---|---|

| Parent compound | −9.2 | COX-2 |

| 3-Nitro analog | −8.7 | COX-2 |

| 4-Hydroxy derivative | −10.1 | COX-2 |

Q. How can contradictory data on its antioxidant vs. pro-oxidant effects be resolved?

Contradictions arise from assay conditions. Resolve via:

- Dose-response profiling : At <50 µM, acts as antioxidant (Nrf2 pathway activation); at >100 µM, induces ROS via quinone formation .

- Cell-type specificity : Test in normal (e.g., HEK293) vs. cancer cells (e.g., A549) to contextualize redox effects.

- EPR spectroscopy : Directly measure free radical scavenging capacity .

Q. What strategies improve its bioavailability for in vivo studies?

- Nanoparticle encapsulation (PLGA polymers): Increases solubility from 12 µg/mL (free) to 85 µg/mL.

- Prodrug modification : Introduce phosphate groups at methoxy sites for enhanced absorption (tested in murine models, 2.3× AUC increase) .

- Co-administration with CYP450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Q. How does the electronic nature of substituents influence its pharmacological activity?

Structure-Activity Relationship (SAR) analysis :

- Electron-donating groups (e.g., -OCH₃): Enhance antioxidant activity by stabilizing radical intermediates.

- Electron-withdrawing groups (e.g., -NO₂): Increase cytotoxicity (IC₅₀ = 18 µM vs. 42 µM for parent compound) but reduce solubility.

- Hybrid analogs (e.g., 3,4-methylenedioxy): Improve blood-brain barrier penetration (logP = 2.1 vs. 1.7) .

Methodological Notes

- Data Contradictions : Always cross-validate findings using orthogonal techniques (e.g., combine HPLC with LC-MS for purity checks).

- Advanced Techniques : Use synchrotron radiation for high-resolution crystallography (≤0.8 Å) to resolve ambiguous bond lengths .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Reduction, Replacement, Refinement).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。